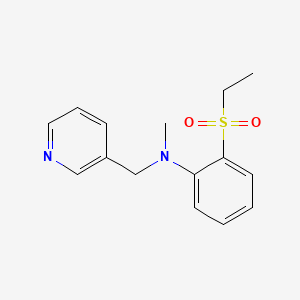
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline, also known as ETP-46321, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized through a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline involves the inhibition of a specific enzyme called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can affect the expression of certain genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can affect various biochemical and physiological processes in cells. For example, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to induce cell cycle arrest and apoptosis in certain cancer cells. Additionally, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has been shown to affect the expression of various genes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in lab experiments is that it has been synthesized through a specific method that produces high yields of the compound with high purity. Additionally, 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has shown promise as a potential candidate for the development of new cancer treatments. However, one limitation of using 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in lab experiments is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cells.
Orientations Futures
There are several future directions for the use of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in scientific research. One area of research that could benefit from the use of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline is the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline and its effects on cells. Finally, studies could be conducted to explore the potential use of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline in other areas of scientific research, such as the treatment of other diseases or the development of new drugs.
Méthodes De Synthèse
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline is synthesized through a specific method that involves the reaction of 2-ethylsulfonyl-N-methylaniline with pyridine-3-carboxaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been optimized to produce high yields of 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline with high purity.
Applications De Recherche Scientifique
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has been studied for its potential use in various scientific research applications. One area of research where 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline has shown promise is in the field of cancer research. Studies have shown that 2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline can inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
2-ethylsulfonyl-N-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-20(18,19)15-9-5-4-8-14(15)17(2)12-13-7-6-10-16-11-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMHUTXWJKZCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)
![3-cyclopropyl-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6624069.png)


![(2S,3S)-2-[[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]amino]-3-methylpentanoic acid](/img/structure/B6624090.png)
![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)
![4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B6624109.png)
![4-[(4-ethylsulfonyl-N-methylanilino)methyl]-N-methylbenzamide](/img/structure/B6624114.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-quinoxalin-2-ylpyrrolidin-3-yl]methanol](/img/structure/B6624129.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-(2-methylpyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624139.png)
![[(3S,4R)-1-(5,6-diethyl-1,2,4-triazin-3-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624146.png)